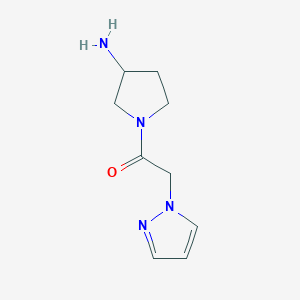

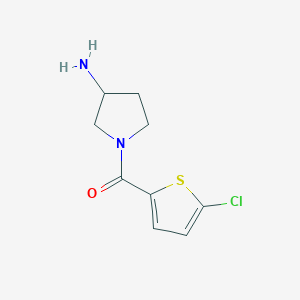

![molecular formula C8H11N3 B1491660 6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-62-7](/img/structure/B1491660.png)

6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

“6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. One common method involves the use of a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives are known for their diverse and very useful bioactivities . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The synthesis and crystal structure of related compounds, such as 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, have been explored, contributing to the understanding of the structural aspects of similar compounds (Li et al., 2009). These studies offer insights into the triclinic system and intermolecular interactions, which are critical for the development of materials with specific properties.

Potential Anticancer Agents

- Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities with the compound of interest, has shown these to be potential anticancer agents. The synthesis routes developed for these compounds highlight the versatility and potential therapeutic applications of the imidazo pyrazole scaffold (C. Temple et al., 1987).

N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

- A general approach for the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones demonstrates the utility of the imidazo pyrazole core in synthesizing complex heterocyclic systems. This research expands the chemical space and potential applications of such compounds in medicinal chemistry and material science (Karolina Dzedulionytė et al., 2022).

Antioxidant and Antimicrobial Activities

- New derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, indicating the biological relevance of the imidazo pyrazole scaffold. Such studies are crucial for the development of new compounds with potential biological applications (F. Bassyouni et al., 2012).

Eco-Friendly Synthesis Approaches

- The eco-friendly synthesis of pyranopyrazoles demonstrates the commitment to sustainable chemistry practices. By using water as a medium and imidazole as a catalyst, these methods provide a greener alternative to traditional synthesis routes, contributing to the development of environmentally friendly chemical processes (Aisha Siddekha et al., 2011).

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a variety of targets, including enzymes and receptors, contributing to their broad range of biological activities .

Mode of Action

It’s worth noting that imidazole derivatives often interact with their targets through hydrogen bonding and π-π stacking, given the presence of nitrogen atoms and aromatic rings in their structures .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s worth noting that the solubility of a compound in aqueous media can significantly impact its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Zukünftige Richtungen

The future directions of research on “6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole” and other imidazole derivatives involve finding new and improved applications . This includes the development of new drugs that overcome the problems of antimicrobial resistance . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .

Eigenschaften

IUPAC Name |

6-ethyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-3-7-6-8-10(2)4-5-11(8)9-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRXKSCFIIKONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

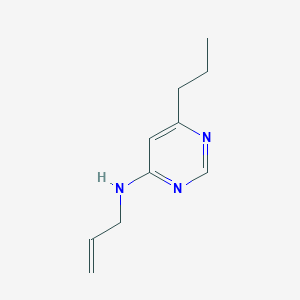

![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)

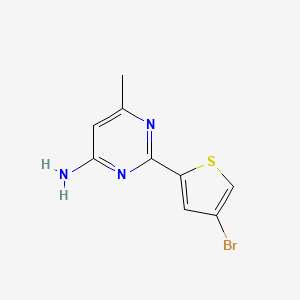

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1491585.png)

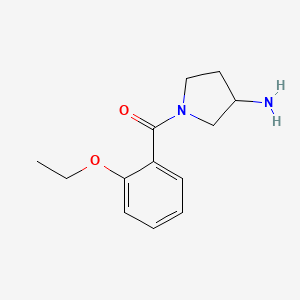

![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)

![[1-(2-Phenylpropyl)piperidin-3-yl]methanamine](/img/structure/B1491591.png)

![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491594.png)

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)